

Technical Guide to the Physicochemical Properties of Benzamidoxime

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Compound of Interest

Compound Name: *Benzamidoxime*

Cat. No.: *B3150715*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for **benzamidoxime**, along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities where **benzamidoxime** may be used as a key starting material or intermediate.

Physicochemical Data: Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. Below is a summary of reported values for **benzamidoxime** from various commercial and literature sources.

Melting Point Data

The melting point of **benzamidoxime** is consistently reported in the range of 72-80 °C. Variations in this range can be attributed to the purity of the substance. One source reports a significantly higher melting point, which may be an outlier or refer to a different polymorph. The melting point of the hydrochloride salt is notably lower than the free base.

Compound	Purity	Melting Point (°C)	Source
Benzamidoxime	97%	74-78	Sigma-Aldrich
Benzamidoxime	95%	72-76	Thermo Scientific Alfa Aesar[1]
Benzamidoxime	Min. 98.0%	77	Lab Pro Inc[2]
Benzamidoxime	≥98.0%	77	TCI America[3]
Benzamidoxime	Not specified	79-80	Crystallized product[4]
Benzamidoxime	Not specified	198	ECHEMI[5]
Benzamidoxime hydrochloride	Not specified	60	Guidechem[6]

Boiling Point Data

Boiling point data for **benzamidoxime** is less commonly reported, likely due to its thermal instability at higher temperatures. The available data indicates a high boiling point at atmospheric pressure and a significantly lower boiling point under vacuum.

Compound	Pressure	Boiling Point (°C)	Source
Benzamidoxime	0.1 mmHg	85	ECHEMI[5]
Benzamidoxime	760 mmHg	307.4	Guidechem[6]

Experimental Protocols

The following sections detail methodologies for the synthesis of **benzamidoxime** and its derivatives.

Synthesis of Benzamidoxime via Ultrasonic Irradiation

This protocol describes a method for the synthesis of **benzamidoxime** from a nitrile using hydroxylamine hydrochloride with the assistance of ultrasound.[4]

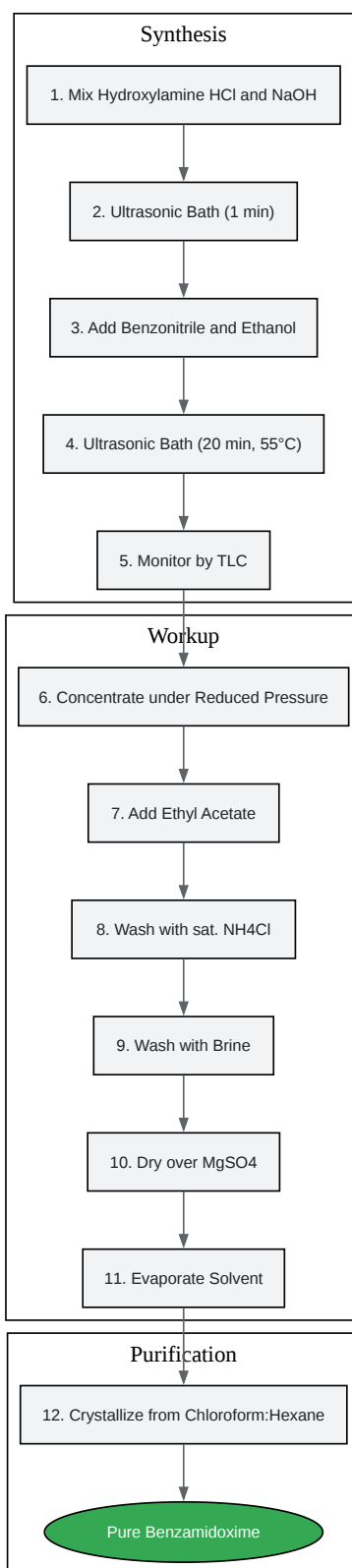
Materials:

- Benzonitrile
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Ethanol
- Ethyl acetate
- Saturated ammonium chloride solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Chloroform
- Hexane

Procedure:

- To a 25 mL round-bottomed flask, add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents).
- Place the flask in an ultrasonic bath for 1 minute or until the cessation of effervescence.
- Add benzonitrile (1.0 equivalent) and ethanol (20 mL) to the flask.
- Irradiate the reaction mixture in the ultrasonic bath at a temperature of 55 ± 5 °C for 20 minutes.
- Monitor the reaction completion using thin-layer chromatography (TLC) with ethyl acetate as the eluent.
- Upon completion, concentrate the reaction mixture under reduced pressure.

- To the resulting biphasic system, add ethyl acetate (70 mL).
- Wash the organic layer with saturated ammonium chloride solution (2 x 40 mL) followed by brine (2 x 40 mL).
- Dry the organic layer over anhydrous MgSO_4 .
- Remove the solvent using a rotary evaporator.
- Crystallize the crude product from a chloroform:hexane (90:10) mixture to yield pure **benzamidoxime**.[\[4\]](#)



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Caption: Workflow for the Synthesis and Purification of **Benzamidoxime**.

General Procedure for the Synthesis of N-Substituted Benzamidoximes

This protocol provides a general method for the synthesis of N-substituted **benzamidoximes** from a benzaldehyde oximinoyl chloride precursor.^[7]

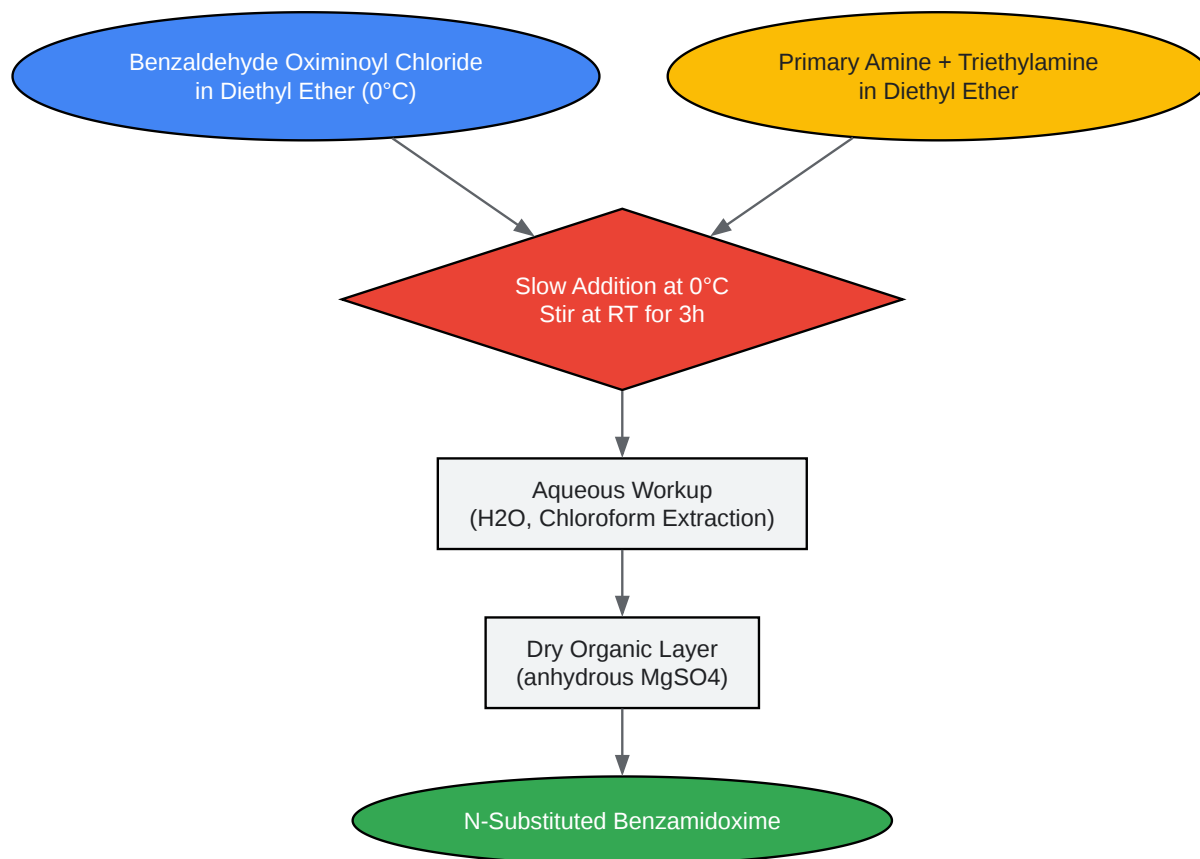
Materials:

- Benzaldehyde oximinoyl chloride
- Primary amine (e.g., methylamine)
- Triethylamine
- Diethyl ether
- Chloroform
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve benzaldehyde oximinoyl chloride in diethyl ether and cool the solution to 0 °C in an ice bath.
- Slowly add a solution of the primary amine and triethylamine in diethyl ether to the cooled benzaldehyde oximinoyl chloride solution, maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
- Dilute the mixture with water.
- Separate the aqueous layer and extract it three times with chloroform.
- Combine the organic extracts and wash them three times with water.
- Dry the combined organic layer over anhydrous magnesium sulfate.

- Remove the solvent to obtain the N-substituted **benzamidoxime**.



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Caption: General Synthesis Pathway for N-Substituted **Benzamidoximes**.

Thermal Decomposition

Thermal decomposition of **benzamidoxime** can lead to the release of irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).^[8] Therefore, it is crucial to handle this compound with appropriate safety precautions, especially at elevated temperatures.

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